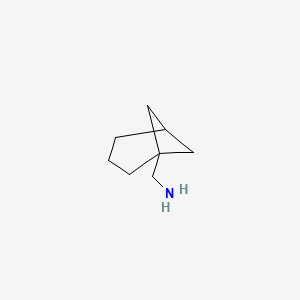
Norpinan-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norpinan-1-ylmethanamine is an organic compound with the molecular formula C8H15N It is a derivative of norpinane, a bicyclic structure, and contains an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Norpinan-1-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of norpinanone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of norpinanone derivatives. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: Norpinan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acyl chlorides or aldehydes in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted derivatives.
Scientific Research Applications
Norpinan-1-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of norpinan-1-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Norpinan-2-ylmethanamine: Similar structure but with the amine group at a different position.
Norpinan-3-ylmethanamine: Another positional isomer with distinct chemical properties.
Norpinan-4-ylmethanamine: Yet another isomer with unique reactivity.
Uniqueness: Norpinan-1-ylmethanamine is unique due to its specific structural configuration, which influences its reactivity and interaction with molecular targets. Its position of the amine group allows for distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-bicyclo[3.1.1]heptanylmethanamine |
InChI |
InChI=1S/C8H15N/c9-6-8-3-1-2-7(4-8)5-8/h7H,1-6,9H2 |
InChI Key |
DXBISKYXMDWPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















